Levoxadrol

Drug Discrimination Behavioral Pharmacology Phencyclidine Receptor

Levoxadrol (CAS 4792-18-1) is a synthetic dioxolane and the levorotatory enantiomer of the dissociative anesthetic dioxadrol. The compound is a stereoisomer of the active enantiomer dexoxadrol and is structurally related to phencyclidine (PCP).

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
CAS No. 4792-18-1
Cat. No. B1675189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevoxadrol
CAS4792-18-1
Synonymsl-2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane
levoxadrol
levoxadrol hydrochloride
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2/t18-,19+/m1/s1
InChIKeyHGKAMARNFGKMLC-MOPGFXCFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levoxadrol (CAS 4792-18-1): Procurement and Scientific Profile for the PCP/Sigma Receptor Probe


Levoxadrol (CAS 4792-18-1) is a synthetic dioxolane and the levorotatory enantiomer of the dissociative anesthetic dioxadrol [1]. The compound is a stereoisomer of the active enantiomer dexoxadrol and is structurally related to phencyclidine (PCP) [2]. Levoxadrol interacts with PCP binding sites within the NMDA receptor complex and with sigma receptors, but with a markedly different affinity profile compared to its enantiomer [3]. Its pharmacological properties distinguish it from other dioxolane derivatives, making it a valuable chemical probe for delineating PCP-receptor versus sigma-receptor mediated effects in neuropharmacology [4].

Levoxadrol vs. Dexoxadrol: Why Generic Dioxolane Substitution Invalidates Neuropharmacological Studies


Levoxadrol and its enantiomer dexoxadrol, while chemically identical in constitution, exhibit profoundly divergent pharmacological profiles. Dexoxadrol demonstrates potent PCP-like behavioral and receptor binding activity, whereas levoxadrol is essentially inactive at PCP receptors [1]. The two enantiomers share nearly equal affinity for sigma receptors, but their differential engagement of PCP receptors prevents their interchangeable use in research settings [2]. Critically, levoxadrol lacks the NMDA receptor antagonism that characterizes dexoxadrol and other PCP-like compounds [3]. Substituting one for the other in experimental protocols would invalidate any conclusions regarding PCP-receptor mediated phenomena, and would fail to serve as a proper control for sigma-receptor mediated effects. The following evidence quantitatively establishes why procurement of levoxadrol specifically—rather than a generic dioxolane or dexoxadrol—is essential for studies requiring a PCP-inactive, sigma-receptor-active probe.

Quantitative Differentiation of Levoxadrol: Comparative Binding, Behavioral, and Electrophysiological Evidence


Levoxadrol Fails to Produce PCP-Like Discriminative Stimulus Effects, Unlike Dexoxadrol

In rats trained to discriminate phencyclidine (PCP) from saline, dexoxadrol produced dose-dependent generalization to the PCP cue, whereas levoxadrol completely failed to generalize [1]. This represents a qualitative, rather than merely quantitative, difference in behavioral pharmacology. While both compounds decreased response rates at 30 mg/kg, only dexoxadrol produced PCP-like discriminative stimulus effects. The data indicate that PCP was 3.6 times more potent than dexoxadrol in producing stimulus control of responding [1].

Drug Discrimination Behavioral Pharmacology Phencyclidine Receptor

Levoxadrol Fails to Block NMDA-Mediated Synaptic Responses at Concentrations Where Dexoxadrol Is Effective

In rat hippocampal slices, dexoxadrol (10 μM) selectively blocked the NMDA receptor-mediated secondary components of synaptic responses in the CA1 region, while levoxadrol at the identical concentration (10 μM) produced no detectable blockade [1]. This stereoselective effect directly parallels the behavioral observations and confirms that levoxadrol lacks functional NMDA antagonism at the PCP binding site. The effect of dexoxadrol was comparable to that of PCP (1 μM) and ketamine (10 μM) [1].

Electrophysiology NMDA Antagonism Hippocampal Synaptic Transmission

Levoxadrol Does Not Maintain Intravenous Self-Administration in Primates, Unlike Dexoxadrol

In rhesus monkeys experienced with ketamine self-administration, response-contingent intravenous dexoxadrol maintained significantly higher rates of responding compared to levoxadrol [1]. The rank order of potency in displacing PCP receptor binding in rat brain homogenates was dexoxadrol ≫ levoxadrol ≈ beta-(±)-dioxadrol [1]. This demonstrates that the reinforcing properties of dioxolanes are stereoselective and reside exclusively with the (+)-enantiomer.

Self-Administration Reinforcing Properties Abuse Liability

Levoxadrol Exhibits Divergent Affinity Profile: Minimal PCP Receptor Binding but Equal Sigma Receptor Affinity Compared to Dexoxadrol

Radioligand binding studies demonstrate that dexoxadrol has an affinity for phencyclidine (PCP) receptors that is much greater than that of levoxadrol; however, the two enantiomers exhibit nearly equal affinities for sigma receptors [1]. This differential profile enables the systematic dissection of PCP-receptor versus sigma-receptor mediated effects. Levoxadrol serves as a sigma-active, PCP-inactive probe, while dexoxadrol acts at both sites [1]. Stereoselective displacement of [³H]PCP was confirmed in rat brain cortex membranes [2].

Receptor Binding Sigma Receptor Phencyclidine Receptor

Levoxadrol Does Not Antagonize NMDA-Induced Spinal Excitation, Unlike Dexoxadrol

In electrophysiological recordings from spinal neurons in anesthetized rats and cats, dexoxadrol administered locally or systemically exhibited selective antagonism of N-methyl-D,L-aspartate (NMDLA)-induced excitation relative to quisqualate and kainate [1]. This selective antagonism was not observed with levoxadrol, confirming the stereospecificity of NMDA antagonism within the dioxolane series [1]. The effect of dexoxadrol was comparable to that observed with etoxadrol, another dissociative anesthetic [1].

Spinal Electrophysiology NMDA Antagonism Excitatory Amino Acids

Levoxadrol Does Not Alter Body Temperature, Unlike Dexoxadrol and PCP

In rats, acute subcutaneous administration of dexoxadrol (5.0–40.0 mg/kg) produced significant hyperthermia, whereas levoxadrol at identical doses (5.0–40.0 mg/kg s.c.) did not affect body temperature [1]. Phencyclidine produced hypothermia, and MK-801 produced hyperthermia, indicating that thermoregulatory effects are not uniformly predictable from PCP receptor affinity alone [1]. The lack of thermoregulatory effect by levoxadrol, despite its sigma receptor affinity, further distinguishes it from other PCP-related compounds and supports its utility as a specific control.

Thermoregulation In Vivo Pharmacology Phencyclidine Receptor

Recommended Procurement and Application Scenarios for Levoxadrol (CAS 4792-18-1) in Neuropharmacology Research


Stereoselective Control in PCP Receptor Binding and Behavioral Studies

Levoxadrol is the definitive negative control enantiomer for all studies investigating PCP receptor pharmacology. As demonstrated in Section 3, levoxadrol lacks PCP-like discriminative stimulus effects [1], fails to maintain intravenous self-administration [2], and exhibits minimal affinity for PCP receptors compared to dexoxadrol [3]. Researchers conducting drug discrimination, self-administration, or PCP receptor binding assays must include levoxadrol as the stereoselective control to establish that observed effects are mediated specifically through PCP-sensitive sites. Procurement of levoxadrol, rather than generic dioxolane, is essential for meeting rigorous peer-review standards for stereochemical controls in behavioral pharmacology.

Dissection of Sigma Receptor-Mediated Effects in the Absence of PCP Receptor Activation

Levoxadrol possesses nearly equal affinity for sigma receptors as dexoxadrol but is essentially inactive at PCP receptors [3]. This unique profile enables researchers to probe sigma receptor-mediated phenomena without the confounding influence of concomitant PCP receptor activation. Studies of sigma receptor function, including neuroendocrine responses [4], potassium channel modulation [5], and neurotransmitter release, benefit from levoxadrol as a PCP-sparing sigma-active tool. The compound serves as a critical reagent for distinguishing PCP-receptor from sigma-receptor contributions to complex pharmacological endpoints.

Electrophysiological Studies of NMDA Receptor-Mediated Synaptic Transmission

Levoxadrol fails to block NMDA receptor-mediated synaptic responses at concentrations where dexoxadrol is fully effective [6]. This stereoselective inactivity makes levoxadrol an essential control compound for electrophysiologists studying NMDA receptor function in hippocampal slices, spinal cord preparations, and other ex vivo systems. Investigators can use levoxadrol to confirm that observed blockade of NMDA-mediated currents or synaptic potentials is due to specific interaction with the PCP binding site within the NMDA receptor channel, rather than non-specific membrane effects.

In Vivo Control for Thermoregulatory and Neuroendocrine Studies

Unlike dexoxadrol, which produces hyperthermia, levoxadrol does not alter body temperature in rats [3]. Similarly, levoxadrol fails to increase plasma ACTH and corticosterone, whereas dexoxadrol and other PCP-active enantiomers produce robust neuroendocrine activation [4]. For in vivo studies of thermoregulation, hypothalamic-pituitary-adrenal axis function, or other systemic physiological endpoints influenced by PCP receptor activation, levoxadrol provides an inactive stereoisomer control that does not itself perturb the measured parameters. This ensures that experimental outcomes can be confidently attributed to PCP receptor engagement rather than off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levoxadrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.